molecular formula C24H22Cl2N6O3S B2539173 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide CAS No. 477867-42-8

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Cat. No.: B2539173
CAS No.: 477867-42-8
M. Wt: 545.44
InChI Key: GYBXVBARKQCXFC-UHFFFAOYSA-N
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Description

4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a useful research compound. Its molecular formula is C24H22Cl2N6O3S and its molecular weight is 545.44. The purity is usually 95%.
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Biological Activity

The compound 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide (CAS No. 477867-42-8) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C24H22Cl2N6O3S
  • Molecular Weight : 545.44 g/mol
  • Structural Characteristics : The compound features a pyridazine core, which is known for its diverse biological activities, particularly in anti-inflammatory and analgesic properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) : Pyridazine derivatives have been reported to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for their analgesic and anti-inflammatory effects .
  • Antiplatelet Activity : The compound may exhibit antiplatelet properties by inhibiting thromboxane A2 synthase, which plays a significant role in platelet aggregation and vascular inflammation .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
Cell LineIC50 Value (µM)Reference
A54926
MCF70.46

Anti-inflammatory Activity

The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes:

  • Experimental Models : Animal models treated with this compound showed reduced inflammation markers and pain responses, supporting its use as an analgesic agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in disease processes:

  • 5-Lipoxygenase Inhibition : This inhibition contributes to its anti-inflammatory profile and may provide therapeutic benefits in conditions like asthma and other inflammatory diseases .

Case Studies

Several case studies have investigated the pharmacological effects of derivatives related to this compound:

  • Pyridazine Derivatives : A study on pyridazine compounds indicated their effectiveness as non-selective COX inhibitors, showcasing similar activity profiles to established NSAIDs .
  • Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with other anticancer agents, revealing enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name

4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]-N-(2-cyano-4,5-dimethoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O3S/c1-34-20-10-15(13-27)18(12-21(20)35-2)29-24(36)31-8-6-30(7-9-31)19-14-28-32(23(33)22(19)26)17-5-3-4-16(25)11-17/h3-5,10-12,14H,6-9H2,1-2H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBXVBARKQCXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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